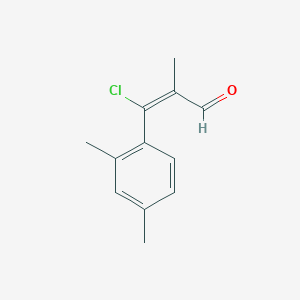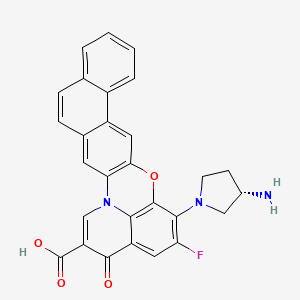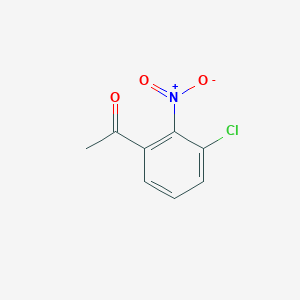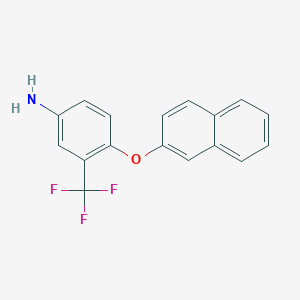
4-(2-Naphthyloxy)-3-(trifluoromethyl)aniline
Vue d'ensemble
Description
4-(2-Naphthyloxy)-3-(trifluoromethyl)aniline is a useful research compound. Its molecular formula is C17H12F3NO and its molecular weight is 303.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anionic Activation for Isoxazoles and Triazines Synthesis
- Application : This research demonstrates the use of trifluoromethyl-substituted anilines, including compounds similar to 4-(2-Naphthyloxy)-3-(trifluoromethyl)aniline, in the facile synthesis of isoxazoles and triazines. These findings highlight the synthetic importance of trifluoromethyl-substituted anilines in creating diverse chemical structures (Strekowski et al., 1995).
Catalytic Synthesis of Arylamides
- Application : Research on the synthesis of arylamides of 3-hydroxy-2-naphthoic acid, which are used in producing organic azo pigments, medicines, and pesticides, could involve similar chemical structures. The study provides insights into optimizing catalytic processes for such syntheses (Shteinberg, 2022).
Vibrational Analysis in NLO Materials
- Application : Investigating the vibrational properties of trifluoromethyl-aniline compounds can be crucial for understanding their potential as nonlinear optical (NLO) materials. The study provides experimental and theoretical insights into the effects of substituents on the vibrational spectra of these molecules (Revathi et al., 2017).
Gold(I)-Catalyzed Polycyclizations
- Application : The use of aniline derivatives, including those similar to this compound, in gold(I)-catalyzed polycyclizations has been explored. This research is significant for the synthesis of complex organic compounds, such as benzo[a]naphtho[2,1-c]carbazole derivatives (Hirano et al., 2011).
Chemistry of Anionically Activated Perfluoroalkyl Group
- Application : This study explores the one-pot reactions of 2-(perfluoroalkyl)anilines for synthesizing heterocyclic compounds, providing valuable insights into the chemical behavior and potential applications of such anilines in heterocyclic synthesis (Strekowski et al., 1997).
Electrochemical Copolymerization
- Application : The copolymerization of 1-naphthylamine with aniline and its derivatives highlights the potential of using compounds similar to this compound in creating new materials with unique electrochemical properties (Chung et al., 2001).
Fluorescent Imaging of Sn2+ Ions in Living Cells
- Application : The development of a fluorescent chemosensor using 4-(naphthalen-1-ylethynyl) aniline derivatives, which could be related to this compound, for detecting Sn2+ ions in living cells illustrates the potential biomedical applications of such compounds (Adhikari et al., 2016).
Fluorescent Film for Aniline Vapor Detection
- Application : The modification of naphthalene diimide to create a fluorescent film capable of detecting aniline vapor demonstrates the utility of similar aniline derivatives in environmental monitoring and safety applications (Fan et al., 2016).
Propriétés
IUPAC Name |
4-naphthalen-2-yloxy-3-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3NO/c18-17(19,20)15-10-13(21)6-8-16(15)22-14-7-5-11-3-1-2-4-12(11)9-14/h1-10H,21H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVRAIKCZBQKOFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OC3=C(C=C(C=C3)N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Bromo-N-[3-(phenethyloxy)phenyl]acetamide](/img/structure/B3151407.png)
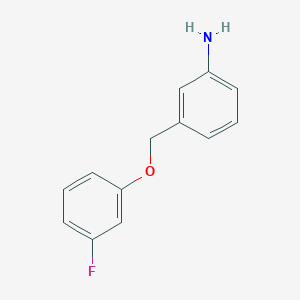
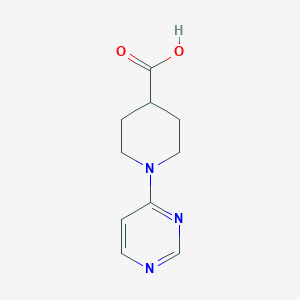
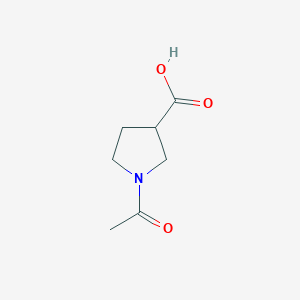
![3-[(Cyclopropylcarbonyl)amino]-4-methoxybenzoic acid](/img/structure/B3151433.png)

![4-methyl-2-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B3151443.png)
